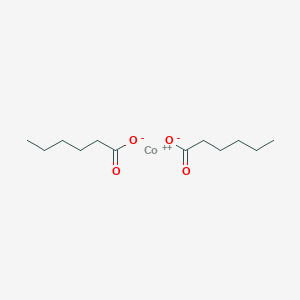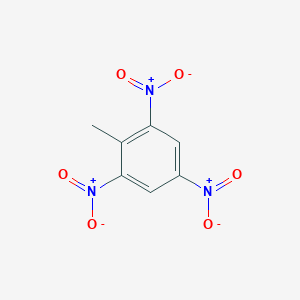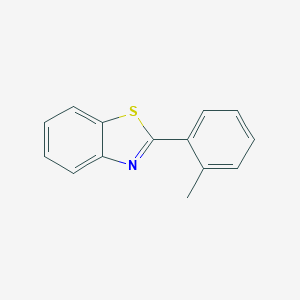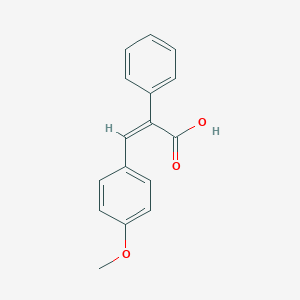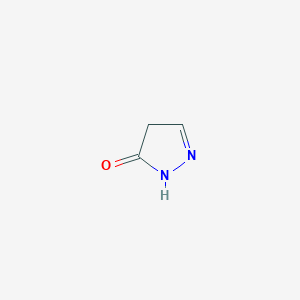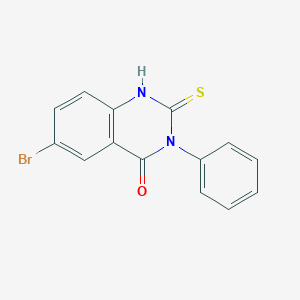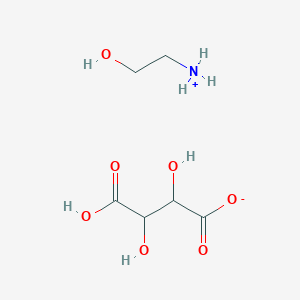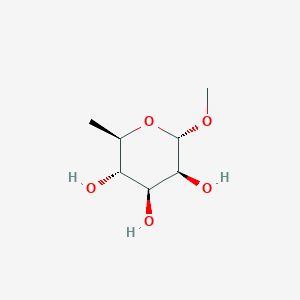
Methyl alpha-D-rhamnopyranoside
Übersicht
Beschreibung
Methyl alpha-D-rhamnopyranoside is a compound that belongs to the class of organic compounds known as O-glycosyl compounds . It is used for the differentiation of Listeria species, Listeria monocytogenes, Listeria innocua, and Listeria welshimeri can ferment the sugar, producing acid which can be identified using an appropriate pH indicator .
Synthesis Analysis
Methyl alpha-D-mannopyranoside has been used as a starting material for the synthesis of novel sigma-receptor ligands . The hept-3-ulopyranoside dimethyl ketals were obtained from the nitrile via two synthetic routes .Molecular Structure Analysis
The molecular formula of Methyl alpha-D-rhamnopyranoside is C7H14O5 . The molecular weight is 178.18 g/mol . The IUPAC name is (2S,4R,5S)-2-methoxy-6-methyloxane-3,4,5-triol . The InChI is InChI=1S/C7H14O5/c1-3-4 (8)5 (9)6 (10)7 (11-2)12-3/h3-10H,1-2H3/t3?,4-,5-,6?,7+/m1/s1 .Chemical Reactions Analysis
Methyl α-D-mannopyranoside has been used to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars in a study that worked towards a stable noeuromycin analog with a D-manno configuration .Physical And Chemical Properties Analysis
The physical and chemical properties of Methyl alpha-D-rhamnopyranoside include a molecular weight of 178.18 g/mol , XLogP3-AA of -1.6 , Hydrogen Bond Donor Count of 3 , Hydrogen Bond Acceptor Count of 5 , Rotatable Bond Count of 1 , Exact Mass of 178.08412354 g/mol , Monoisotopic Mass of 178.08412354 g/mol , Topological Polar Surface Area of 79.2 Ų , Heavy Atom Count of 12 , Formal Charge of 0 , Complexity of 151 , Isotope Atom Count of 0 , Defined Atom Stereocenter Count of 3 , Undefined Atom Stereocenter Count of 2 , Defined Bond Stereocenter Count of 0 , Undefined Bond Stereocenter Count of 0 , and Covalently-Bonded Unit Count of 1 .Wissenschaftliche Forschungsanwendungen
Biochemistry: Antimicrobial Agent Synthesis
Summary of Application
Methyl alpha-D-rhamnopyranoside has been utilized in the synthesis of rhamnopyranoside-based fatty acid esters with antimicrobial properties .
Methods of Application
The compound was subjected to DMAP-catalyzed di-O-stearoylation, producing a mixture of di-O-stearates. These were then converted into biologically active rhamnose esters, characterized by FT-IR, ^1H, and ^13C NMR spectral techniques .
Results and Outcomes
The esters demonstrated better antifungal susceptibility than antibacterial activity, with the pentanoyl derivative showing superior antifungal functionality against specific fungi compared to standard antibiotics .
Pharmacology: Antifungal Drug Development
Summary of Application
In pharmacology, Methyl alpha-D-rhamnopyranoside derivatives have shown potential as non-azole type antifungal drugs .
Methods of Application
Molecular docking studies were performed with lanosterol 14α-demethylase to compare the binding affinities of the synthesized esters with standard antifungal antibiotics .
Results and Outcomes
Some derivatives exhibited binding affinities comparable to fluconazole, indicating their potential use as antifungal drugs .
Organic Chemistry: Regioselective Derivatization
Summary of Application
The compound is used in organic chemistry for regioselective derivatization due to its multiple stereogenic centers .
Methods of Application
Selective stearoylation was performed to produce novel rhamnopyranoside-based esters, showcasing the reactivity of hydroxylated stereogenic centers .
Results and Outcomes
The process yielded a mixture of esters with varying reactivities, which were then fully characterized .
Analytical Chemistry: Glassy State Dynamics Study
Summary of Application
Methyl alpha-D-rhamnopyranoside has been studied for its molecular motions in the glassy state using NMR exchange experiments .
Methods of Application
The glass was prepared by fast cooling of a melt inside an NMR rotor, and molecular motions were observed using CODEX methods .
Results and Outcomes
Motions were detected in the glassy state, which were absent in the crystalline material, indicating significant dynamics at temperatures above the glass transition .
Medicinal Chemistry: Antimicrobial Compound Synthesis
Summary of Application
It serves as a precursor in the synthesis of compounds with antimicrobial properties for medicinal applications .
Methods of Application
Synthesized esters underwent in vitro antimicrobial assays to assess their efficacy against various microbial strains .
Results and Outcomes
The assays revealed that the esters had better antifungal than antibacterial activity, with some showing higher efficacy than standard treatments .
Environmental Science: eDNA Metagenomics
Summary of Application
While not directly linked to Methyl alpha-D-rhamnopyranoside, environmental DNA (eDNA) metagenomics is a field where similar compounds could potentially be used as markers or probes in the study of biodiversity and ecosystem dynamics .
Methods of Application
eDNA samples are collected from various environments and analyzed using high-throughput sequencing to identify species and assess biodiversity .
Results and Outcomes
This approach has led to the discovery of new species and a better understanding of ecological interactions and environmental impacts on biodiversity .
These applications highlight the versatility of Methyl alpha-D-rhamnopyranoside in scientific research, contributing to advancements in multiple fields. The compound’s reactivity and ability to form derivatives make it a valuable tool for developing new materials and drugs, as well as for understanding biological and environmental processes.
Synthetic Chemistry: Novel Antifungal Agents
Summary of Application
Methyl alpha-D-rhamnopyranoside is used to synthesize novel antifungal agents, particularly rhamnopyranoside-based fatty acid esters .
Methods of Application
The synthesis involves DMAP-catalyzed di-O-stearoylation, producing a mixture of di-O-stearates. These are then converted into biologically active rhamnose esters, characterized by FT-IR, ^1H, and ^13C NMR spectral techniques .
Results and Outcomes
The fully esterified rhamnopyranosides displayed better antifungal susceptibility than antibacterial activity, with the pentanoyl derivative showing superior antifungal functionality against specific fungi .
Medicinal Chemistry: Synthesis of Benzoyl Derivatives
Summary of Application
Methyl alpha-D-rhamnopyranoside is also a precursor for the synthesis of benzoyl derivatives with potential medicinal applications .
Methods of Application
The compound undergoes selective benzoylation to form derivatives like methyl 4-O-benzoyl-2,3-di-O-stearoyl-alpha-l-rhamnopyranoside, which are then analyzed using ^13C NMR spectroscopy .
Results and Outcomes
These derivatives are important for further pharmacological studies and could lead to the development of new drugs .
Computational Chemistry: Molecular Docking Studies
Summary of Application
Methyl alpha-D-rhamnopyranoside derivatives are used in computational chemistry for molecular docking studies to predict their interaction with biological targets .
Methods of Application
Molecular docking of the rhamnose esters is performed with enzymes like lanosterol 14α-demethylase to assess their potential as antifungal agents .
Results and Outcomes
Some derivatives have shown binding affinities comparable to standard antifungal antibiotics, indicating their potential in drug development .
Bioorganic Chemistry: Selective Stearoylation
Summary of Application
The compound’s selective stearoylation is studied in bioorganic chemistry to understand the reactivity of hydroxylated stereogenic centers .
Methods of Application
Selective stearoylation produces methyl 2,3-di-O-stearoyl- and methyl 3,4-di-O-stearoyl-rhamnopyranoside, which are then characterized .
Results and Outcomes
This process provides insights into the synthesis of structurally complex molecules for biological applications .
Pharmaceutical Sciences: Drug Formulation
Summary of Application
In pharmaceutical sciences, Methyl alpha-D-rhamnopyranoside is explored for its role in drug formulation, especially for its solubility and stability properties .
Methods of Application
The compound is used in the formulation of drugs where it may act as an excipient or a stabilizing agent .
Results and Outcomes
Its incorporation into drug formulations can improve the pharmacokinetic profile of the active pharmaceutical ingredients .
Glycochemistry: Study of Carbohydrate Derivatives
Summary of Application
Methyl alpha-D-rhamnopyranoside is significant in glycochemistry for the study of carbohydrate derivatives and their biological functions .
Methods of Application
The compound is used to synthesize various glycosidic derivatives, which are then subjected to biological assays to determine their activity .
Results and Outcomes
These studies contribute to the understanding of carbohydrate-mediated biological processes and the development of carbohydrate-based therapeutics .
Safety And Hazards
When handling Methyl alpha-D-rhamnopyranoside, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Relevant Papers The relevant papers retrieved include a study on the synthesis of novel sigma-receptor ligands from methyl alpha-D-mannopyranoside , a study on the molecular motions of α-L-rhamnopyranose and methyl α-L-rhamnopyranoside , and a study on the use of Methyl α-D-mannopyranoside to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5S,6R)-2-methoxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4-,5+,6+,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWCAVRRXKJCRB-VEIUFWFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



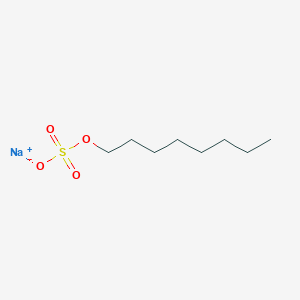
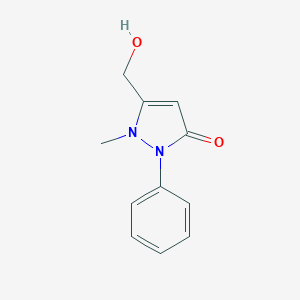
![4-Hydroxy-6,9a-dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2,9-dione](/img/structure/B92692.png)
